
6-(2-Bromo-2-phenylethenyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Bromo-2-phenylethenyl)-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. The compound’s structure includes a brominated phenylethenyl group attached to the purine ring, making it unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-2-phenylethenyl)-7H-purine typically involves the bromination of a precursor compound followed by a series of reactions to introduce the phenylethenyl group. One common method includes:
Bromination: The precursor compound is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Coupling Reaction: The brominated intermediate undergoes a coupling reaction with a phenylethenyl derivative under specific conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Bromo-2-phenylethenyl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-(2-Bromo-2-phenylethenyl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-(2-Bromo-2-phenylethenyl)-7H-purine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylethenyl group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-phenylethenyl derivatives: Compounds with similar structures but different functional groups attached to the phenylethenyl moiety.
Other Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines with different substituents.
Uniqueness
6-(2-Bromo-2-phenylethenyl)-7H-purine is unique due to the presence of both the bromine atom and the phenylethenyl group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
91077-87-1 |
|---|---|
Formule moléculaire |
C13H9BrN4 |
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
6-(2-bromo-2-phenylethenyl)-7H-purine |
InChI |
InChI=1S/C13H9BrN4/c14-10(9-4-2-1-3-5-9)6-11-12-13(17-7-15-11)18-8-16-12/h1-8H,(H,15,16,17,18) |
Clé InChI |
QQEPINBJHLKPCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=C3C(=NC=N2)N=CN3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


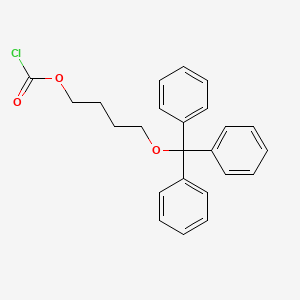

![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
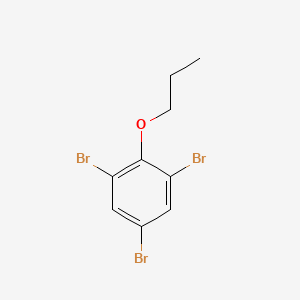
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
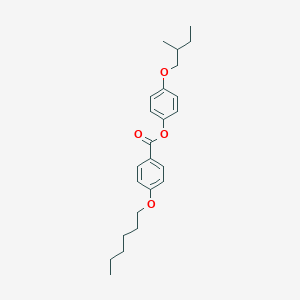
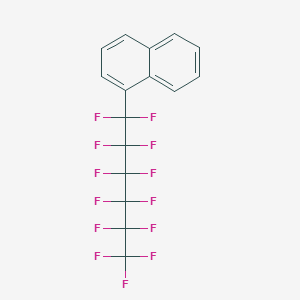

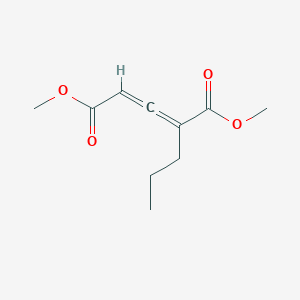
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

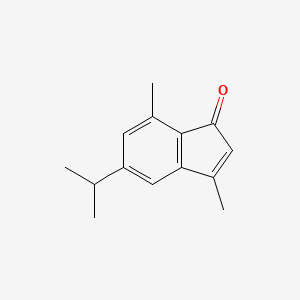

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
